N-(6-chloro-3-nitropyridin-2-yl)acetamide
Overview
Description
N-(6-chloro-3-nitropyridin-2-yl)acetamide is an organic compound with the molecular formula C7H6ClN3O3. It is a pale-yellow to yellow-brown solid and is known for its applications in various fields of scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(6-chloro-3-nitropyridin-2-yl)acetamide can be synthesized through the reaction of 2-amino-6-chloro-3-nitropyridine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the acetamide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-3-nitropyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Reduction: The major product is N-(6-amino-3-nitropyridin-2-yl)acetamide.
Substitution: The products depend on the nucleophile used; for example, using an amine would yield N-(6-chloro-3-aminopyridin-2-yl)acetamide.
Scientific Research Applications
N-(6-chloro-3-nitropyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of N-(6-chloro-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on certain kinases, which are enzymes involved in various cellular processes. The compound’s nitro and chloro groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-5-iodo-3-nitropyridin-2-yl)acetamide
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
Uniqueness
N-(6-chloro-3-nitropyridin-2-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a nitro group and a chloro group on the pyridine ring makes it a versatile intermediate for further chemical modifications .
Biological Activity
N-(6-chloro-3-nitropyridin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
This compound features a nitropyridine moiety linked to an acetamide group, enhancing its chemical reactivity and biological activity. The synthesis typically involves a multi-step process, including:
- Buchwald–Hartwig Arylamination : This step introduces the aromatic amine.
- Nucleophilic Aromatic Substitution : A regioselective reaction that incorporates the nitro group.
- Acetylation : Final modification to form the acetamide.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Viral Proteins : It inhibits the replication of viruses such as HIV by preventing viral entry into host cells through membrane fusion inhibition.
- Kinases : The compound acts as a protein kinase inhibitor, disrupting critical cellular pathways involved in cancer progression .
Antiviral Properties
Research indicates that this compound exhibits notable antiviral activity:
- Inhibition of HIV : In vitro studies demonstrate its ability to inhibit HIV replication by binding to viral components.
Anticancer Potential
The compound has shown promise in cancer therapy due to its cytotoxic properties:
- Cytotoxicity Studies : Various assays indicate that it can induce cell death in cancer cell lines, making it a candidate for further development in oncology .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific kinases, which are crucial for cell signaling and proliferation:
Target Kinase | IC50 Value (μM) | Notes |
---|---|---|
p70S6Kβ | 12 | Significant inhibition observed |
MAPKAPK2 | TBD | Further studies required |
Case Studies and Research Findings
Recent studies have highlighted the compound's potential across various applications:
- Antiviral Activity : A study demonstrated that this compound effectively inhibited HIV replication through specific interactions with viral proteins, suggesting a viable pathway for therapeutic development.
- Cytotoxic Effects : In cancer research, this compound was part of a series evaluated for cytotoxicity against multiple cell lines, showing promising results that warrant further investigation into its mechanisms and potential clinical applications .
- Kinase Inhibition : A detailed evaluation using radiometric assays confirmed its efficacy as a kinase inhibitor, with particular focus on kinases harboring rare cysteine residues that are crucial for their activity. This specificity may enhance the selectivity of treatments developed from this compound .
Properties
IUPAC Name |
N-(6-chloro-3-nitropyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O3/c1-4(12)9-7-5(11(13)14)2-3-6(8)10-7/h2-3H,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNSKFDHCYKQJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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